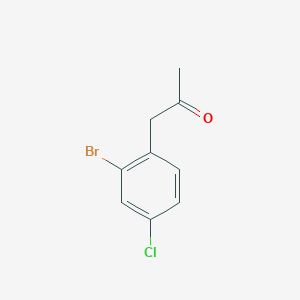

1-(2-Bromo-4-clorofenil)propan-2-ona

Descripción general

Descripción

“1-(2-Bromo-4-chlorophenyl)propan-2-one” is an organic compound with the molecular formula C9H8BrClO . It is also known as "2-bromo-4-chloropropiophenone" .

Synthesis Analysis

The synthesis of “1-(2-Bromo-4-chlorophenyl)propan-2-one” can be achieved through a bromination reaction . A solution of bromine in chloroform is added dropwise to a solution of 4’-chloropropiophenone in chloroform, in the presence of a small amount of aluminium chloride . The mixture is stirred overnight, and after filtration and evaporation of the filtrate, the crystalline residue is washed with petroleum ether .

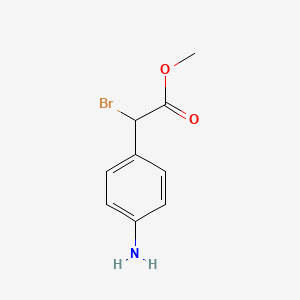

Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-4-chlorophenyl)propan-2-one” consists of a bromine atom and a chlorine atom attached to a phenyl group, which is further attached to a propan-2-one group . The exact mass of the molecule is 245.94500 .

Physical and Chemical Properties Analysis

“1-(2-Bromo-4-chlorophenyl)propan-2-one” is a white, off-white or light-yellow solid . It has a molecular weight of 247.51600 . The density of the compound is 1.518g/cm3 . It has a boiling point of 296.7ºC at 760 mmHg .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto se utiliza como un intermedio importante para la materia prima en la síntesis orgánica . Desempeña un papel crucial en la síntesis de varios compuestos orgánicos debido a su estructura única .

Industria Agroquímica

En la industria agroquímica, se utiliza como intermedio. Las propiedades únicas de este compuesto lo hacen adecuado para la síntesis de varios agroquímicos .

Industria Farmacéutica

La industria farmacéutica también utiliza este compuesto como intermedio. Está involucrado en la síntesis de varios fármacos farmacéuticos .

Campo de los Colorantes

Este compuesto también se utiliza en el campo de los colorantes. Sus propiedades únicas lo convierten en un componente valioso en la producción de varios colorantes .

Copolímerización Catalizada por Enzimas

Se somete a copolímerización catalizada por enzimas con fenoles catalizados por la lacasa extracelular del hongo Rhizoctonia praticola . Este proceso se utiliza en diversas investigaciones científicas y aplicaciones industriales.

Análisis Estructural y Perspectivas de Reactividad

Este compuesto se ha utilizado en una exploración integral de la relación estructura-reactividad de la (E)-3-bromo-4-((4-((1-(4-clorofenil)etilidén)amino)-5-fenil-4H-1,2,4-triazol-3-il)tio)-5-((2-isopropilciclohexil)oxi)furan-2(5H)-ona . El estudio se embarcó en una investigación profunda de la estructura cristalina de estado sólido de este compuesto orgánico, empleando la teoría funcional de la densidad computacional (DFT) y metodologías relacionadas .

Diseño y Desarrollo de Nuevos Materiales

Las ideas obtenidas del análisis estructural y los estudios de reactividad de este compuesto ofrecen información valiosa para los químicos orgánicos sintéticos para diseñar y desarrollar nuevos materiales que involucran sistemas de 1,2,4-triazol .

Safety and Hazards

“1-(2-Bromo-4-chlorophenyl)propan-2-one” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mecanismo De Acción

Target of Action

It is known that brominated and chlorinated compounds often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

Brominated and chlorinated compounds are known to participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Brominated and chlorinated compounds are known to affect various biochemical pathways due to their reactivity .

Pharmacokinetics

It is known that the compound is a white to off-white solid material that is slightly soluble in water and highly soluble in polar solvents such as ethanol and acetone. This suggests that it may have good bioavailability when administered in appropriate formulations.

Result of Action

Brominated and chlorinated compounds are known to cause various molecular and cellular changes due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Bromo-4-chlorophenyl)propan-2-one. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment .

Propiedades

IUPAC Name |

1-(2-bromo-4-chlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYOJZQSPBKAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855668 | |

| Record name | 1-(2-Bromo-4-chlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305324-47-3 | |

| Record name | 2-Propanone, 1-(2-bromo-4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-4-chlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)

![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)